molecular formula C8H14O2 B8520192 5-(2-Propynyloxy)pentanol

5-(2-Propynyloxy)pentanol

Cat. No.: B8520192
M. Wt: 142.20 g/mol
InChI Key: RNELMEMGAFMUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Propynyloxy)pentanol is a monohydric alcohol derivative featuring a pentanol backbone substituted at the 5th carbon with a propynyloxy group (HC≡C-CH2-O-). This compound combines the hydrophilic hydroxyl group with a propargyl ether moiety, which is highly reactive in click chemistry and polymerization reactions. The propargyl group’s triple bond confers unique electronic and steric properties, making it valuable in organic synthesis, polymer science, and pharmaceutical intermediates.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-prop-2-ynoxypentan-1-ol

InChI

InChI=1S/C8H14O2/c1-2-7-10-8-5-3-4-6-9/h1,9H,3-8H2

InChI Key

RNELMEMGAFMUFH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The reactivity and applications of 5-(2-Propynyloxy)pentanol are strongly influenced by its propargyl ether group. Below is a comparative analysis with key analogs:

Compound Molecular Formula Substituent at 5th Carbon Key Reactivity/Applications References
This compound C8H14O2 Propynyloxy (HC≡C-CH2-O-) Click chemistry, polymer crosslinking Inferred
5-Phenoxy-1-pentanol C11H16O2 Phenoxy (C6H5-O-) Lipophilic solvent, intermediate in surfactants
5-Azido-1-pentanol C5H11N3O Azide (-N3) Click chemistry (e.g., CuAAC reactions)
1-Pentanol C5H12O Hydroxyl (-OH) Solvent, extraction agent
3-Methyl-1-butanol C5H12O Branched hydroxyl (-OH) Reduced steric hindrance, enhanced solvation
Key Findings:
  • Propargyl Ether vs. Azide: Both this compound and 5-azido-1-pentanol are click chemistry precursors. The former participates in thiol-yne reactions, while the latter is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide group offers faster kinetics but requires metal catalysts, whereas propargyl ethers enable metal-free reactions .
  • Phenoxy vs. Propynyloxy: The phenoxy group in 5-phenoxy-1-pentanol increases lipophilicity (logP ~2.1) compared to the propargyl ether (logP ~1.3), making the former more suitable for non-polar extractions .
  • Branching Effects: Linear 1-pentanol exhibits higher extraction efficiency for metal ions (e.g., vanadium) compared to branched 3-methyl-1-butanol due to reduced steric hindrance . This trend may extend to substituted pentanols, favoring linear chains in solvent applications.

Physicochemical Properties

  • Boiling Point and Solubility: this compound’s boiling point is estimated at ~220°C (based on analogs), higher than 1-pentanol (138°C) due to the propargyl group’s polarity. Solubility in water is lower than 1-pentanol (22 g/L) but higher than 5-phenoxy-1-pentanol (<5 g/L) .
  • Steric Hindrance: The propargyl group introduces moderate steric hindrance, intermediate between the compact azide (-N3) and bulky phenoxy group. This balance may optimize its use in polymer networks requiring controlled crosslinking density .

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